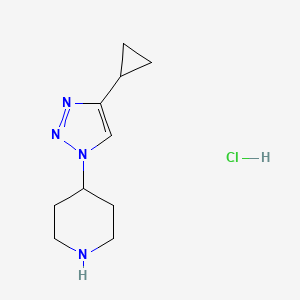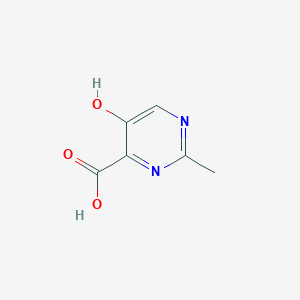
3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine
Vue d'ensemble
Description
3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine, also known as FMPA, is a synthetic organic compound belonging to the class of piperidines. It is a colorless, odorless, and volatile liquid at room temperature. FMPA is soluble in many organic solvents, such as methanol, ethanol, and acetone, and is insoluble in water. It has been used in a variety of scientific and industrial applications, including as a catalyst in organic synthesis, a reagent in medicinal chemistry, and as a building block in organic synthesis.
Applications De Recherche Scientifique
3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine is widely used in scientific research, particularly in the field of medicinal chemistry. It is used as a building block in the synthesis of a variety of compounds, including antibiotics, antifungals, and antivirals. It is also used as a reagent in the synthesis of a variety of other compounds, including peptides, steroids, and proteins. Additionally, it is used as a catalyst in organic synthesis, as well as in the synthesis of polymers materials.
Mécanisme D'action
Target of Action
Similar compounds have been associated with the human 5-ht1d receptor . This receptor plays a crucial role in the serotonergic system of the brain, which is involved in various biological processes including mood, behavior, and cognition .
Mode of Action
It’s known that compounds acting on serotonin receptors typically work by modulating the release or action of serotonin, a neurotransmitter that plays a key role in mood regulation .
Biochemical Pathways
Given its potential interaction with the serotonergic system, it may influence pathways related to mood regulation, sleep, appetite, and other physiological processes .
Pharmacokinetics
The incorporation of fluorine into “3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine” has been found to significantly reduce the pKa of the compounds, which can have a beneficial influence on oral absorption .
Result of Action
Based on its potential interaction with the 5-ht1d receptor, it may influence neuronal signaling and potentially exert effects on mood and behavior .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine in laboratory experiments include its low cost, its availability in a variety of forms, and its high reactivity. Additionally, it is relatively easy to purify and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments, including its volatile nature, its potential toxicity, and its incompatibility with certain reagents.
Orientations Futures
The potential future directions for the use of 3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine include its use in the synthesis of novel compounds, such as peptides, steroids, and proteins, as well as its use as a catalyst in organic synthesis and polymer synthesis. Additionally, further research is needed to better understand its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Finally, further research is needed to identify new uses for 3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine, such as its potential use as an anticonvulsant, analgesic, antidepressant, and anxiolytic.
Propriétés
IUPAC Name |
3-[3-(fluoromethyl)piperidin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19FN2/c10-7-9-3-1-5-12(8-9)6-2-4-11/h9H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQDTWWIDZCOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCN)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[(2-chloro-6-fluorophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1489252.png)

